molecular formula C12H26OS B1664070 Ethanol, 2-decylthio- CAS No. 41891-88-7

Ethanol, 2-decylthio-

Cat. No. B1664070
CAS RN: 41891-88-7
M. Wt: 218.4 g/mol
InChI Key: MWVYOMQTCFCPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decylthio-ethanol is a biochemical.

Scientific Research Applications

  • Cryoglue for Mounting Biological Specimens

    • Ethanol mixtures, including 2-decylthio-ethanol, are utilized as a cryoglue for mounting vitrified biological specimens during ultrathin cryosectioning. This process enables the attachment or embedding of biological samples at low temperatures, facilitating detailed microscopy studies (Richter, 1994).
  • Studying Ethanol's Effects on Biological Systems

    • Research on ethanol's impact on biological systems, such as its effect on rat liver cell injury, provides insights into the protective properties of certain compounds against ethanol-induced damage. This research contributes to understanding the broader implications of ethanol in biochemical and medical contexts (Chirdchupunseree & Pramyothin, 2010).
  • Chemical Synthesis and Transformations

    • Ethanol, including derivatives like 2-decylthio-ethanol, plays a role in chemical synthesis and transformations. It's used in processes such as the methylenation of carbonyl compounds, demonstrating its utility in organic chemistry and material science (Watanabe, Shiono, & Mukaiyama, 1975).
  • Photocatalytic Applications

    • Ethanol derivatives are involved in photocatalytic processes for splitting alcohols into hydrogen and corresponding carbonyl compounds. This application is significant in hydrogen production and chemical industry, showcasing the versatility of ethanol in renewable energy research (Chai et al., 2016).
  • Corrosion Inhibition in Industrial Applications

    • Ethanol extracts, including those containing 2-decylthio-ethanol, are studied for their potential as corrosion inhibitors, protecting materials like carbon steel in harsh industrial environments. This research highlights the practical applications of ethanol in material preservation and engineering (Njoku, Li, Igaz, & Oguzie, 2018).
  • Educational Applications in Chemistry

    • Ethanol, including 2-decylthio-ethanol, is used in educational contexts to teach the societal dimensions of chemistry. It serves as a model substance in lessons focusing on renewable energy sources and their impact on society (Feierabend & Eilks, 2011).
  • Investigating Ethanol's Interaction with Membranes

    • Studies exploring how ethanol interacts with phospholipid bilayers provide insights into the biophysical effects of ethanol on cellular membranes. This research is fundamental in understanding ethanol's impact on biological systems at the molecular level (Barry & Gawrisch, 1994).
  • Controlled Release of Bioactives

    • Ethanol derivatives are used in developing materials for the controlled release of bioactives. This application is crucial in sectors like pharmaceuticals and food technology, where controlled release enhances product efficacy and stability (Zarandona et al., 2020).
  • Fuel and Combustion Research

    • Ethanol and its derivatives are key subjects in fuel and combustion research, contributing to the development of renewable energy sources and understanding of combustion chemistry (Mittal et al., 2014).

properties

CAS RN

41891-88-7

Product Name

Ethanol, 2-decylthio-

Molecular Formula

C12H26OS

Molecular Weight

218.4 g/mol

IUPAC Name

2-decylsulfanylethanol

InChI

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3

InChI Key

MWVYOMQTCFCPHY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCSCCO

Canonical SMILES

CCCCCCCCCCSCCO

Appearance

Solid powder

Other CAS RN

41891-88-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Decylthio-ethanol;  2-Decylthioethanol;  2-Hydroxyethyl decyl sulfide;  2-N-Decylthioethanol;  BRN 1849711;  Decyl 2-hydroxyethyl sulfide;  EINECS 255-576-8;  Ethanol, 2-decylthio-;  NSC 84188;  UNII-N56NUV4YDP.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, to a suspension of potassium carbonate (27 g, 200 mmol) in acetone (100 ml) was added decyl bromide (10 ml, 50 mmol) and mercaptoethanol (4.4 ml, 63 mmol). The suspension was stirred at room temperature for 2 days, then partitioned between water and 80% hexane/ethyl acetate. The organic phase was washed with 2N sodium hydroxide, dried over magnesium sulfate, and the volatiles removed under vacuum to give 2-(decylthio)ethanol (10.2 g, 47 mmol) as a colorless liquid that was used without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
mercaptoethanol
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethanol, 2-decylthio-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-decylthio-
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-decylthio-
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-decylthio-
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-decylthio-
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-decylthio-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.